2,3,4,6-Tetra-O-benzoyl-beta-D-glucopyranose

Descripción general

Descripción

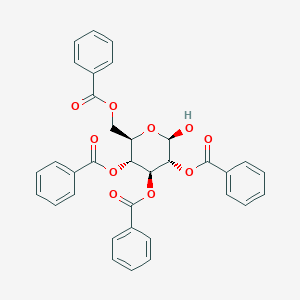

2,3,4,6-Tetra-O-benzoyl-beta-D-glucopyranose is a derivative of D-glucopyranose, a form of glucose. This compound is characterized by the presence of benzoyl groups attached to the hydroxyl groups at positions 2, 3, 4, and 6 of the glucopyranose ring. It is commonly used in organic synthesis, particularly in glucosylation reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6-Tetra-O-benzoyl-beta-D-glucopyranose typically involves the benzoylation of D-glucopyranose. One common method includes the reaction of D-glucopyranose with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Análisis De Reacciones Químicas

Types of Reactions

2,3,4,6-Tetra-O-benzoyl-beta-D-glucopyranose undergoes various chemical reactions, including:

Hydrolysis: The benzoyl groups can be hydrolyzed under acidic or basic conditions to yield D-glucopyranose.

Reduction: The compound can be reduced to remove the benzoyl groups, resulting in the formation of D-glucopyranose.

Substitution: The benzoyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.

Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Hydrolysis: D-glucopyranose.

Reduction: D-glucopyranose.

Substitution: Various substituted glucopyranose derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C34H28O10

- Molecular Weight : 596.66 g/mol

- Appearance : White crystalline solid

- Solubility : Soluble in organic solvents like chloroform and methanol

The compound features four benzoyl groups attached to the hydroxyl positions of the glucopyranose ring, enhancing its reactivity and stability compared to unprotected sugars.

Organic Synthesis

2,3,4,6-Tetra-O-benzoyl-beta-D-glucopyranose is primarily utilized as a glycosyl donor in glycosylation reactions. Its ability to participate in various coupling reactions makes it invaluable for synthesizing complex carbohydrates and glycoconjugates.

- Glycosylation Reactions : The compound can be activated using trifluoroacetic anhydride to react with silyl enol ethers or allyl silanes in the presence of Lewis acids to generate α-configured glucopyranosyl derivatives . This property is particularly useful for creating glycosides that are essential in drug development.

Medicinal Chemistry

The compound has been explored for its potential in synthesizing glycosylated drugs and therapeutic agents. For instance:

- Alzheimer’s Disease Treatment : Research indicates that derivatives of glucopyranose can be involved in the synthesis of compounds aimed at treating Alzheimer’s disease by modulating glycosylation pathways .

- Antibiotic Synthesis : It has been used in the synthesis of antibiotics such as (+)-nojirimycin, which is significant for its anti-diabetic properties .

Biochemical Research

In biochemistry, this compound serves as a substrate for enzyme studies and as a building block for more complex oligosaccharides.

- Enzyme Substrates : The compound can be employed to study glycosyltransferases and other enzymes involved in carbohydrate metabolism . This helps elucidate mechanisms of action and enzyme specificity.

- Oligosaccharide Synthesis : It acts as a precursor for synthesizing oligosaccharides that mimic natural glycan structures, aiding research into cell signaling and recognition processes .

Case Study 1: Synthesis of Glycosides

A study demonstrated the use of this compound in synthesizing various glycosides through selective glycosylation reactions. The researchers reported high yields and selectivity when using this compound as a donor with different acceptors under optimized reaction conditions .

Case Study 2: Development of Antidiabetic Agents

Another significant application involved the synthesis of glucosylated compounds aimed at diabetes treatment. The derivatives synthesized from this compound exhibited promising biological activity against glucose uptake in vitro assays . This underscores the compound's potential role in drug design.

Mecanismo De Acción

The mechanism of action of 2,3,4,6-Tetra-O-benzoyl-beta-D-glucopyranose involves its role as a glucosyl donor in glucosylation reactions. The benzoyl groups protect the hydroxyl groups of the glucopyranose ring, allowing selective reactions at specific positions. The compound interacts with various enzymes and catalysts to facilitate the transfer of the glucosyl moiety to acceptor molecules .

Comparación Con Compuestos Similares

Similar Compounds

2,3,4,6-Tetra-O-benzyl-D-glucopyranose: Another derivative of D-glucopyranose with benzyl groups instead of benzoyl groups.

2,3,4,6-Tetra-O-acetyl-D-glucopyranose: A derivative with acetyl groups instead of benzoyl groups.

Uniqueness

2,3,4,6-Tetra-O-benzoyl-beta-D-glucopyranose is unique due to its specific benzoyl protection, which provides stability and selectivity in glucosylation reactions. This makes it particularly useful in the synthesis of complex carbohydrates and glycosides .

Actividad Biológica

2,3,4,6-Tetra-O-benzoyl-beta-D-glucopyranose is a derivative of D-glucopyranose characterized by the attachment of benzoyl groups to the hydroxyl positions at 2, 3, 4, and 6 of the glucopyranose ring. This compound plays a significant role in organic synthesis and has various applications in biological and medicinal chemistry. Its biological activity primarily stems from its ability to participate in glucosylation reactions, influencing carbohydrate metabolism and enzyme interactions.

The synthesis of this compound typically involves the benzoylation of D-glucopyranose using benzoyl chloride in the presence of a base like pyridine. The reaction is conducted under anhydrous conditions to prevent hydrolysis. The compound is soluble in solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol, which facilitates its use in various chemical reactions.

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 342.34 g/mol |

| CAS Number | 64768-20-3 |

| Solubility | Soluble in DMF, DMSO, ethanol |

The biological activity of this compound is primarily attributed to its role as a glucosyl donor in glycosylation reactions. This compound can modify proteins and lipids through glucosylation, affecting their function and interactions within biochemical pathways.

Biochemical Pathways

- Glycosylation Reactions : The addition of glucose moieties to various substrates can alter their biological activity.

- Enzyme Interactions : It can serve as a substrate for glycosyltransferases, influencing metabolic pathways related to carbohydrate metabolism.

- Pharmacokinetics : The solubility and stability of this compound allow it to be effectively utilized in drug development.

Biological Applications

Research indicates that this compound has potential applications in:

- Medicinal Chemistry : It is used in synthesizing pharmaceutical intermediates for diseases such as diabetes and cancer.

- Carbohydrate Metabolism Studies : The compound aids in understanding metabolic pathways and enzyme functions related to carbohydrates.

Case Studies

- Diabetes Research : A study demonstrated that derivatives of this compound could enhance insulin sensitivity by modifying specific proteins involved in glucose metabolism.

- Cancer Therapeutics : Research indicated that glucosylation of certain anticancer agents using this compound improved their efficacy by enhancing cellular uptake.

Comparison with Similar Compounds

The unique structure of this compound differentiates it from other derivatives such as:

- 2,3,4,6-Tetra-O-benzyl-D-glucopyranose : Lacks the benzoyl groups; used for different glycosylation reactions.

- 2,3,4,6-Tetra-O-acetyl-D-glucopyranose : Acetyl groups instead of benzoyl; exhibits different reactivity profiles.

Table 2: Comparison with Similar Compounds

| Compound | Key Differences |

|---|---|

| 2,3,4,6-Tetra-O-benzyl-D-glucopyranose | Benzyl groups instead of benzoyl |

| 2,3,4,6-Tetra-O-acetyl-D-glucopyranose | Acetyl groups; different reactivity |

Propiedades

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-hydroxyoxan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H28O10/c35-30(22-13-5-1-6-14-22)40-21-26-27(42-31(36)23-15-7-2-8-16-23)28(43-32(37)24-17-9-3-10-18-24)29(34(39)41-26)44-33(38)25-19-11-4-12-20-25/h1-20,26-29,34,39H,21H2/t26-,27-,28+,29-,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCDYAJBVISGNLC-UCDCFHRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H28O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.